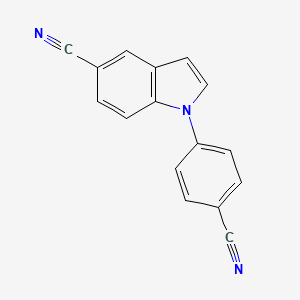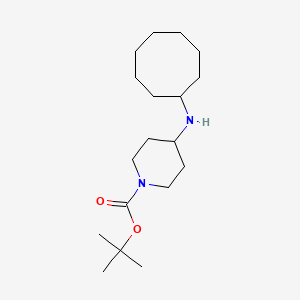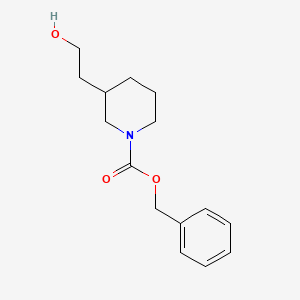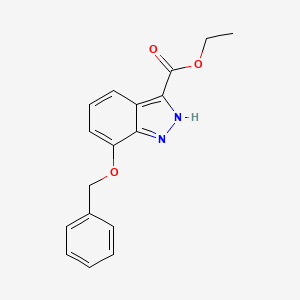![molecular formula C22H21ClN2O2 B3372290 [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid CAS No. 885276-96-0](/img/structure/B3372290.png)
[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid
Übersicht
Beschreibung
“[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid” is a chemical compound with the linear formula C22H21ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalysts. For instance, a series of imidazole derivatives were prepared using a Cu (II) catalyst, which was found to be more effective than other methods .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods, including FT-IR, UV-VIS, NMR 1H, and 13C . The crystal structure of these compounds often belongs to the monoclinic system .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of catalysts. For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .Physical And Chemical Properties Analysis
“[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid” has a molecular weight of 380.87 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound, 4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid, and its derivatives have been a subject of extensive research, primarily focusing on their synthesis and structural analysis. Researchers have synthesized various derivatives by modifying the core structure, utilizing techniques like microwave-assisted synthesis and Mannich-type reactions. For instance, Williams et al. (2010) reported the microwave-assisted synthesis of a derivative, emphasizing its role in enhancing nerve growth factor's ability to stimulate neurite outgrowths, indicating potential applications in neurodegenerative diseases treatment (Williams et al., 2010). Similarly, Teimuri‐Mofrad et al. (2019) synthesized ferrocenyl-based Betti base derivatives through a one-pot three-component reaction, demonstrating the potential for electrochemical applications due to the single electron quasi-reversible redox couple assigned to the ferrocenyl moiety (Teimuri‐Mofrad et al., 2019).
Biological and Pharmacological Activities
The derivatives of this compound have shown diverse biological and pharmacological activities, including antifungal, antibacterial, and anticancer properties. For example, Tandon et al. (2010) synthesized nitrogen and sulfur-containing hetero-1,4-naphthoquinones, demonstrating potent antifungal and antibacterial activities, suggesting their use as potential therapeutic agents in treating infectious diseases (Tandon et al., 2010). In the realm of cancer research, Salahuddin et al. (2014) synthesized derivatives and evaluated their in vitro anticancer activities, highlighting the potential of these compounds in developing new cancer therapies (Salahuddin et al., 2014).
Photochemical and Catalytic Properties
The derivatives also exhibit unique photochemical and catalytic properties. Berezhnaya et al. (2011) synthesized photoactive piperazinium salts, indicating the potential application of these compounds in photochemical processes (Berezhnaya et al., 2011). Furthermore, Mokhtary and Torabi (2017) reported the use of nano magnetite as an efficient catalyst for the synthesis of derivatives, showcasing the potential of these compounds in catalysis and material science (Mokhtary & Torabi, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-7-9-20(10-8-19)24-11-13-25(14-12-24)21(22(26)27)18-6-5-16-3-1-2-4-17(16)15-18/h1-10,15,21H,11-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKPKYQMHQNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC4=CC=CC=C4C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 3-chloro-4-methyl-N-[(4-methylphenyl)methylene]-](/img/structure/B3372229.png)
![Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B3372230.png)





![Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3372270.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372280.png)


